molecular formula C4H6F2O5S B599770 DIFLUOROSULFOACETIC ACID DIMETHYL ESTER CAS No. 1869-42-7

DIFLUOROSULFOACETIC ACID DIMETHYL ESTER

Cat. No.: B599770
CAS No.: 1869-42-7
M. Wt: 204.144
InChI Key: ZFZTWZDWDNGIMP-UHFFFAOYSA-N
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Description

DIFLUOROSULFOACETIC ACID DIMETHYL ESTER: is an organic compound with the molecular formula C3H3F3O4S . It is also known by its systematic name, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate . This compound is a colorless to yellow liquid with a boiling point of 117-118°C and a density of 1.509 g/mL at 25°C . It is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: DIFLUOROSULFOACETIC ACID DIMETHYL ESTER can be synthesized through the reaction of tetrafluoroethane-β-sultone with methanol . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sultone . The reaction mixture is cooled using an ice bath and stirred for several hours to ensure complete conversion. The product is then purified by distillation.

Industrial Production Methods: In an industrial setting, the synthesis of difluoro methoxysulfonyl acetic acid methyl ester involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using advanced separation techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: DIFLUOROSULFOACETIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form difluoroacetic acid derivatives.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of difluoro methoxysulfonyl acetic acid methyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The fluorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • Methyl difluoro(fluorosulfonyl)acetate
  • Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Difluoro(fluorosulfonyl)acetic acid

Uniqueness: DIFLUOROSULFOACETIC ACID DIMETHYL ESTER is unique due to its combination of the difluoro and fluorosulfonyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

methyl 2,2-difluoro-2-methoxysulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O5S/c1-10-3(7)4(5,6)12(8,9)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZTWZDWDNGIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)S(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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